2,2'-[(2,6-Dihydroxybenzyl)imino]diacetic acid
Overview
Description
2,2’-[(2,6-Dihydroxybenzyl)imino]diacetic acid is a chemical compound with the molecular formula C11H13NO6. It is known for its unique structure, which includes a dihydroxybenzyl group and an imino diacetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2,6-Dihydroxybenzyl)imino]diacetic acid typically involves the reaction of 2,6-dihydroxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include mild temperatures and neutral to slightly acidic pH to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of 2,2’-[(2,6-Dihydroxybenzyl)imino]diacetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,2’-[(2,6-Dihydroxybenzyl)imino]diacetic acid undergoes several types of chemical reactions, including:
Oxidation: The dihydroxybenzyl group can be oxidized to form quinone derivatives.
Reduction: The imino group can be reduced to form secondary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2,2’-[(2,6-Dihydroxybenzyl)imino]diacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to study metal ion interactions.
Biology: The compound is employed in enzyme kinetics studies to understand enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of 2,2’-[(2,6-Dihydroxybenzyl)imino]diacetic acid involves its ability to chelate metal ions. The dihydroxybenzyl and imino diacetic acid moieties provide multiple coordination sites, allowing the compound to form stable complexes with metal ions. This property is exploited in various applications, including enzyme inhibition studies and drug delivery systems .
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with similar metal-binding properties.
Nitrilotriacetic acid (NTA): Another chelating agent used in similar applications.
Uniqueness
2,2’-[(2,6-Dihydroxybenzyl)imino]diacetic acid is unique due to its dihydroxybenzyl group, which provides additional coordination sites and enhances its metal-binding capabilities compared to EDTA and NTA. This makes it particularly useful in applications requiring strong and stable metal complexes .
Properties
IUPAC Name |
2-[carboxymethyl-[(2,6-dihydroxyphenyl)methyl]amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6/c13-8-2-1-3-9(14)7(8)4-12(5-10(15)16)6-11(17)18/h1-3,13-14H,4-6H2,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBYVAMEWVUVNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)CN(CC(=O)O)CC(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365344 | |
Record name | 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31477-07-3 | |
Record name | 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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